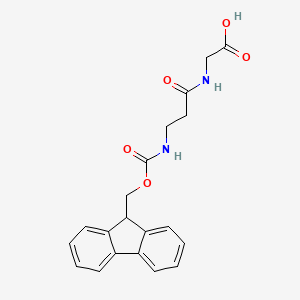

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid

Description

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetic acid |

InChI |

InChI=1S/C20H20N2O5/c23-18(22-11-19(24)25)9-10-21-20(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,26)(H,22,23)(H,24,25) |

InChI Key |

PURQQMVFUFTWPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Formation of the Amide Bond: The protected amino acid is then coupled with 3-aminopropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other protective groups or functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DCC or EDC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

Major Products Formed

Deprotection: Removal of the Fmoc group yields the free amino acid.

Coupling: Formation of peptide bonds with other amino acids.

Scientific Research Applications

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid has several applications in scientific research:

Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.

Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.

Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.

Material Science: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, yielding the free peptide.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in peptide synthesis, where maintaining the integrity of the peptide chain is crucial.

Biological Activity

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)acetic acid, commonly referred to as the fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and its role in various biochemical pathways.

- Molecular Formula : C22H22N2O5

- Molecular Weight : 394.42 g/mol

- CAS Number : 209163-25-7

Biological Activity Overview

The biological activity of the fluorenyl derivative has been explored through various studies, highlighting its potential in antimicrobial resistance and cancer treatment.

Antimicrobial Activity

Recent studies have demonstrated that fluorenyl derivatives exhibit promising antimicrobial properties. For instance:

- Inhibition of Mycobacterium tuberculosis : A series of derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis H37Rv strain. Some compounds displayed activity against multi-drug resistant strains, indicating their potential as novel anti-tuberculosis agents .

| Compound | Activity Against M. tuberculosis | IC50 (µM) |

|---|---|---|

| Compound A | Yes | 5.0 |

| Compound B | Yes | 12.0 |

| Compound C | No | N/A |

Cytotoxicity and Antiproliferative Effects

The fluorenyl derivative has also been evaluated for its cytotoxic effects on various cancer cell lines:

- Cytotoxicity Assays : In vitro studies indicated that the compound exhibits concentration-dependent cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanism by which fluorenyl derivatives exert their biological effects appears to be multifaceted:

- Inhibition of Key Enzymes : The compound has been identified as an inhibitor of certain enzymes involved in the fatty acid biosynthesis pathway in mycobacteria, which is crucial for their survival .

- Impact on Cellular Pathways : Research indicates that these compounds may affect cellular signaling pathways related to apoptosis and cell cycle regulation, enhancing their potential as anticancer agents .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of fluorenyl derivatives:

- Study on Antimicrobial Resistance : A study published in Journal of Medicinal Chemistry highlighted the synthesis and bioactivity of new O-aryl-carbamoyl-oxymino-fluorene derivatives. These compounds showed enhanced activity against resistant bacterial strains due to structural modifications that improved cellular uptake .

- Antiproliferative Activity Study : Another research focused on the antiproliferative effects of fluorenone derivatives, revealing that modifications in side chains significantly influenced their efficacy against various cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.